molecular formula C9H17ClN2 B147688 1,3-Diisopropylimidazolium chloride CAS No. 139143-09-2

1,3-Diisopropylimidazolium chloride

Cat. No.: B147688
CAS No.: 139143-09-2
M. Wt: 188.7 g/mol
InChI Key: DOFXKPAOJLLPII-UHFFFAOYSA-M
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Description

1,3-Diisopropylimidazolium chloride is an organic compound with the molecular formula C9H17ClN2. It is a type of imidazolium salt, which is commonly used in various chemical reactions and applications. This compound is known for its high thermal stability and solubility in polar solvents such as water, ethanol, and ether .

Safety and Hazards

1,3-Diisopropylimidazolium chloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. In case of contact, rinse thoroughly with plenty of water .

Biochemical Analysis

Biochemical Properties

1,3-Diisopropylimidazolium chloride is known to be a ligand for ruthenium-catalyzed greener amide bond formation by dehydrogenative coupling of amines and alcohols . This suggests that it interacts with enzymes and proteins involved in these biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a ligand in the ruthenium-catalyzed formation of amide bonds . This process involves the dehydrogenative coupling of amines and alcohols, suggesting that this compound may interact with biomolecules involved in these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropylimidazolium chloride can be synthesized through the alkylation of imidazole with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropylimidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diisopropylimidazolium chloride is unique due to its high thermal stability and solubility in polar solvents. Its isopropyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, its ability to form stable complexes with transition metals makes it a valuable ligand in catalysis .

Properties

IUPAC Name

1,3-di(propan-2-yl)imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFXKPAOJLLPII-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C[N+](=C1)C(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459393
Record name 1,3-Diisopropylimidazolium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139143-09-2
Record name 1,3-Diisopropylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diisopropylimidazolium chloride
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Synthesis routes and methods

Procedure details

Propylamine, 17.73 grams (0.3 mol), was added dropwise over 20 min. to a suspension of paraformaldehyde, 9.01 grams (0.3 mol), in 50 ml of toluene at such a rate that the temperature did not exceed 40° C. When the addition was complete, the mixture was stirred for an additional 10 min. The mixture was then cooled to 4° C. by means of an ice bath. Propylamine, 17.73 grams (0.3 mol), was added in a slow steady stream to the cooled mixture. When the second isopropylamine addition was complete, 50 ml of aqueous 6 N HCl (0.3 mol) was added dropwise over 30 min. to the reaction mixture. By means of an ice bath, the reaction temperature was held below 25° C. When the HCl addition was complete, the ice bath was removed and the solution was warmed to 25° C. At this temperature, 43.53 grams (0.3 mol) of 40% aqueous glyoxal was added. When the glyoxal addition was complete the reaction mixture was stirred for an additional 1 h. An additional 45 ml of toluene was added to the reaction mixture and water, 78.18 grams, was removed from the reaction mixture by azeotropic distillation (Dean Stark trap) with the toluene. Removal of volatiles under vacuum yielded 58.02 grams (102% of theory) of 1,3-diisopropylimidazolium chloride. 1H NMR (CD3CN) of the material showed only resonances at δ 0.90 (t, 3JHH =7.4Hz, 6 H); 1.88 (tt, 4 H); 4.27 (t, 3JHH =7.4Hz, 4 H); 7.75 (d, 4JHH, =1.6 Hz, 2 H); 9.47 (t, 4JHH, =1.6 Hz, 1 H) consistent with the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,3-Diisopropylimidazolium chloride in ruthenium-catalyzed amide synthesis?

A: this compound acts as a precursor for the N-heterocyclic carbene (NHC) ligand, 1,3-diisopropylimidazol-2-ylidene (IiPr) [, ]. This IiPr ligand coordinates to ruthenium, forming a key component of the active catalyst in the direct synthesis of amides from alcohols and amines []. The reaction proceeds without requiring stoichiometric additives or hydrogen acceptors and liberates dihydrogen as a byproduct [].

Q2: How does the structure of 1,3-diisopropylimidazol-2-ylidene influence its coordination to metals like ruthenium and molybdenum?

A: The steric bulk provided by the two isopropyl groups in 1,3-diisopropylimidazol-2-ylidene influences its coordination to metals. In both ruthenium [] and molybdenum complexes [], the carbene ligand coordinates to the metal center through the carbon atom located between the two nitrogen atoms in the imidazole ring. The bulky isopropyl groups create a steric environment around the metal center, which can impact the reactivity and selectivity of the resulting metal complex.

Q3: Beyond ruthenium, are there other metal complexes featuring 1,3-diisopropylimidazol-2-ylidene relevant to chemical synthesis?

A: Yes, 1,3-diisopropylimidazol-2-ylidene has been successfully coordinated to other metals like molybdenum [] and hafnium []. These complexes are valuable tools in organometallic chemistry and have potential applications in various catalytic transformations. For example, molybdenum complexes with this NHC ligand have been investigated for their potential in organic synthesis [].

Q4: Are there any studies investigating the stability or compatibility of this compound or its carbene derivative under different reaction conditions?

A: While the provided research papers primarily focus on the synthesis and catalytic activity of metal complexes containing the 1,3-diisopropylimidazol-2-ylidene ligand, they do offer some insights. The successful formation and utilization of these complexes in different reaction conditions, including the presence of bases like potassium tert-butoxide [], suggest a degree of stability for both the imidazolium salt and the carbene derivative under those specific conditions. Further research focused on the stability and compatibility of this ligand system would be beneficial to explore its broader applicability in synthetic chemistry.

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